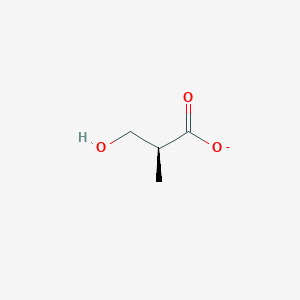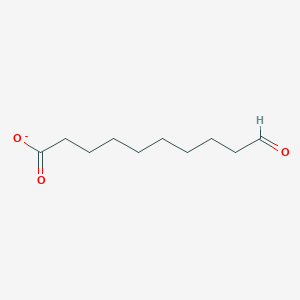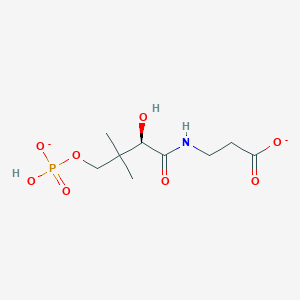
(R)-4'-phosphopantothenate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4'-phosphopantothenate(2-) is an amidoalkyl phosphate. It derives from a (R)-pantothenic acid. It is a conjugate base of a (R)-4'-phosphopantothenate(1-). It is a conjugate acid of a (R)-4'-phosphonatopantothenate(3-).
Wissenschaftliche Forschungsanwendungen
Coenzyme A Biosynthesis
(R)-4'-phosphopantothenate(2-) plays a significant role in the biosynthesis of coenzyme A (CoA) in bacteria. Strauss et al. (2001) demonstrated that phosphopantothenoylcysteine synthetase from Escherichia coli catalyzes the formation of (R)-4′-phospho-N-pantothenoylcysteine from 4′-phosphopantothenate, a crucial step in CoA biosynthesis (Strauss et al., 2001).
Enzyme Inhibition
The study by Mucha et al. (2011) on R-aminophosphonic acids, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group, suggests that compounds like (R)-4'-phosphopantothenate(2-) can inhibit various enzymes due to their structural similarity to natural substrates (Mucha et al., 2011).
Molecular Characterization and Kinetics
Yao et al. (2009) characterized the phosphopantothenoylcysteine synthetase (PPCS) from Enterococcus faecalis, which uses (R)-phosphopantothenate as a substrate, providing insights into the molecular mechanisms of this pathway (Yao et al., 2009).
Phosphinate Chemistry
Montchamp (2014) highlighted the significance of phosphinates, which include compounds like (R)-4'-phosphopantothenate(2-), in organophosphorus synthesis. This research has implications for developing safer and more sustainable methods in chemical processes (Montchamp, 2014).
Evolution of Phosphopantothenate Biosynthesis
Thomès and Lescure (2020) investigated the evolution of phosphopantothenate biosynthesis in bacteria and archaea, highlighting the ancient origin and complex evolution of pathways involving compounds like (R)-4'-phosphopantothenate(2-) (Thomès & Lescure, 2020).
Role in Antimicrobial Activity
Kumar et al. (2007) studied the role of pantothenol, which is converted to 4'-phosphopantothenol (a derivative of (R)-4'-phosphopantothenate(2-)), in inhibiting CoA biosynthesis in Mycobacterium tuberculosis, suggesting its potential in antimicrobial strategies (Kumar et al., 2007).
Pathway Characterization in Archaea
Yokooji et al. (2009) characterized novel enzymes in archaea for CoA biosynthesis, showing the use of phosphopantothenate derivatives in unique biosynthetic pathways, distinct from bacteria and eukaryotes (Yokooji et al., 2009).
Eigenschaften
Produktname |
(R)-4'-phosphopantothenate(2-) |
|---|---|
Molekularformel |
C9H16NO8P-2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
3-[[(2R)-2-hydroxy-4-[hydroxy(oxido)phosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-2/t7-/m0/s1 |
InChI-Schlüssel |
XHFVGHPGDLDEQO-ZETCQYMHSA-L |
Isomerische SMILES |
CC(C)(COP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)[O-])O |
Kanonische SMILES |
CC(C)(COP(=O)(O)[O-])C(C(=O)NCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





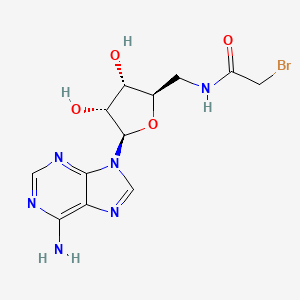

![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)
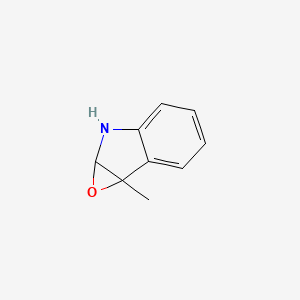
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)

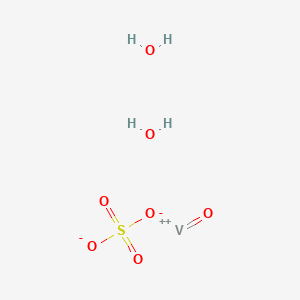
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
